molecular formula C18H14O B6318999 2-Naphthalen-2-ylmethyl-benzaldehyde CAS No. 1218996-93-0

2-Naphthalen-2-ylmethyl-benzaldehyde

Cat. No.: B6318999
CAS No.: 1218996-93-0
M. Wt: 246.3 g/mol
InChI Key: KCQOVEAZGHIXAT-UHFFFAOYSA-N
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Description

2-Naphthalen-2-ylmethyl-benzaldehyde is an organic compound with the molecular formula C18H14O. It belongs to the class of benzaldehydes and is characterized by the presence of a naphthalene ring attached to a benzaldehyde moiety.

Scientific Research Applications

2-Naphthalen-2-ylmethyl-benzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Future Directions

While specific future directions for “2-Naphthalen-2-ylmethyl-benzaldehyde” are not available, there are studies discussing the future directions of naphthalene derivatives . These studies highlight the potential of naphthalene derivatives in various fields, including medicine, material science, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalen-2-ylmethyl-benzaldehyde typically involves the reaction of 2-naphthylmethanol with benzaldehyde under acidic or basic conditions. One common method is the use of a Friedel-Crafts alkylation reaction, where 2-naphthylmethanol is reacted with benzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalen-2-ylmethyl-benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.

    Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring.

    2-Naphthylmethanol: A related compound with a hydroxyl group instead of an aldehyde group.

Uniqueness

2-Naphthalen-2-ylmethyl-benzaldehyde is unique due to the presence of both a naphthalene ring and a benzaldehyde moiety, which imparts distinct chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(naphthalen-2-ylmethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O/c19-13-18-8-4-3-7-17(18)12-14-9-10-15-5-1-2-6-16(15)11-14/h1-11,13H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQOVEAZGHIXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC3=CC=CC=C3C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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